Novobiocin sodium

DNA gyrase inhibition aminocoumarin SAR antibacterial target engagement

Novobiocin sodium solves the critical challenge of eliminating plasmids from bacterial strains without confounding growth inhibition. Unlike other aminocoumarins, it achieves >99% plasmid loss at concentrations 2-8 fold below the MIC, enabling clean strain generation for genetic studies. • >99% plasmid curing at sub-MIC levels - eliminates growth inhibition artifacts • 20-fold GyrB vs. ParE selectivity - enables target-specific mechanistic discrimination • C-terminal Hsp90 antagonist - validated tool for chaperone inhibition research Freely water-soluble sodium salt (100 mg/mL). Consistent purity with full analytical documentation. Global shipping.

Molecular Formula C31H35N2NaO11
Molecular Weight 634.6 g/mol
Cat. No. B7881690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNovobiocin sodium
Molecular FormulaC31H35N2NaO11
Molecular Weight634.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+]
InChIInChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1
InChIKeyWWPRGAYLRGSOSU-RNROJPEYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Novobiocin Sodium: Overview and Research Applications


Novobiocin sodium (CAS 1476-53-5) is an aminocoumarin antibiotic produced by Streptomyces species that functions as a competitive inhibitor of the ATPase reaction catalyzed by the GyrB subunit of bacterial DNA gyrase, with enzyme inhibition (Ki) and binding (Kd) constants in the low nanomolar range (7–15 nM) [1]. As a member of the aminocoumarin class alongside clorobiocin and coumermycin A1, novobiocin sodium exhibits potent activity primarily against Gram-positive microorganisms and is distinguished by its secondary activity as a C-terminal heat shock protein 90 (Hsp90) antagonist [2]. Its freely water-soluble sodium salt formulation enables versatile experimental deployment across antibacterial susceptibility testing, plasmid curing studies, and cancer biology research applications .

Novobiocin Sodium vs. Aminocoumarin Alternatives: Key Differentiation


Aminocoumarin antibiotics cannot be treated as interchangeable despite their shared GyrB target mechanism. Hooper et al. (1982) demonstrated that the 3'-ester-linked 5-methylpyrrole moiety found in coumermycin A1 confers at least 10-fold greater gyrase inhibitory activity in vitro than the similarly linked amide found in the novobiocin series, while substitutions at the 3 position of the coumarin core produce substantially different intracellular access profiles and bacterial growth inhibition despite similar in vitro gyrase antagonism [1]. Furthermore, crystal structure analyses reveal that a single residue difference (GyrB I78 vs. ParE M74) dictates a 20-fold potency differential between novobiocin's activity against DNA gyrase versus topoisomerase IV [2]. These structural and target-selectivity divergences translate directly into distinct experimental outcomes, particularly in plasmid curing efficiency, where novobiocin achieves >99% plasmid loss at concentrations two- to eightfold below its MIC—a property not uniformly shared by clorobiocin or coumermycin A1 [3].

Quantitative Comparative Evidence


DNA Gyrase Inhibition Potency vs. Coumermycin A1

Novobiocin demonstrates a quantifiable but structurally constrained in vitro gyrase inhibition potency relative to coumermycin A1. The 3'-ester-linked 5-methylpyrrole moiety in coumermycin A1 confers at least 10-fold greater gyrase inhibitory activity than the similarly linked amide found in the novobiocin series [1]. Both compounds show comparable full supercoiling inhibition at concentrations of 0.5 and 1.0 μg/mL, respectively, which correlate with growth inhibition [2]. This differential provides a structural rationale for selecting novobiocin when a less potent gyrase B inhibitor is experimentally advantageous.

DNA gyrase inhibition aminocoumarin SAR antibacterial target engagement

Anti-Mycobacterial Activity vs. Coumermycin

In a comparative microdilution study against 31 clinical isolates of Mycobacterium avium complex, novobiocin demonstrated a mean MIC of 54.7 μg/mL (range 4 to >128 μg/mL), while coumermycin exhibited superior activity with a mean MIC of 17.5 μg/mL (range 2 to >16 μg/mL) [1]. Checkerboard studies failed to reveal synergistic or antagonistic interactions between gyrase A and gyrase B inhibitors in this system. This 3.1-fold difference in mean MIC values establishes a clear potency hierarchy for anti-mycobacterial applications.

Mycobacterium avium complex MIC determination gyrase B inhibitor

Plasmid Curing Efficiency vs. GyrB Inhibitors

Novobiocin eliminates the wild-type plasmid pMG110 from Escherichia coli, producing over 99% plasmid loss at concentrations two- to eightfold below the MIC for bacterial growth [1]. Structurally related compounds—clorobiocin, coumermycin A1, isobutyryl novenamine, and decarbamyl novobiocin—varied substantially in their ability to eliminate pMG110. The ratio of the concentration effecting maximal plasmid elimination to the MIC ranged from 0.16 to 1.1 across these compounds, demonstrating that curing efficiency is not uniformly correlated with antibacterial potency.

plasmid curing pMG110 elimination gyrase B subunit inhibitors

Target Selectivity: Gyrase vs. Topoisomerase IV

Crystal structure analysis of the E. coli ParE subunit (topoisomerase IV) complexed with novobiocin identified that a single residue difference—GyrB I78 versus ParE M74—dictates a nearly 20-fold difference in novobiocin potency between DNA gyrase and topoisomerase IV [1]. Wild-type novobiocin potency against topoisomerase IV is approximately 12 nM after residue exchange, while the corresponding I78M mutation in gyrase yields a 20-fold decrease in novobiocin potency to 1.0 μM. This structural mechanism explains why novobiocin is significantly less potent against topoisomerase IV than against DNA gyrase in wild-type enzymes.

target selectivity topoisomerase IV DNA gyrase structure-activity relationship

Aqueous Solubility: Sodium Salt Advantage

Novobiocin sodium salt demonstrates freely soluble characteristics in aqueous solution, with reported water solubility of 100 mg/mL at 25°C, achieving a concentration of 157.57 mM . This sodium salt formulation enables preparation of concentrated stock solutions without organic co-solvents, facilitating compatibility with aqueous biological assay systems. Granulized formulations with enhanced particle size (average 333.4 μm vs. 0.139 μm for standard powder) further improve handling safety and dissolution characteristics .

aqueous solubility formulation in vitro assay compatibility

Hsp90 C-Terminal Binding Mechanism

Novobiocin was identified through target-based screening as the third structurally distinct small molecule with Hsp90 inhibitory properties, following benzoquinone ansamycins (geldanamycin, 17-AAG) and radicicol [1]. Unlike N-terminal inhibitors such as geldanamycin and radicicol, novobiocin binds specifically to a previously uncharacterized C-terminal ATP-binding domain of Hsp90, producing distinct effects on co-chaperone association. Novobiocin interferes with association of the co-chaperones Hsc70 and p23 with Hsp90 and specifically inhibits maturation of the heme-regulated eIF2α kinase in a concentration-dependent manner [2].

Hsp90 inhibition C-terminal ATP-binding site cancer research

Application Scenarios


Plasmid Curing in Bacterial Genetics

Novobiocin sodium is the preferred aminocoumarin for plasmid elimination experiments due to its demonstrated ability to achieve >99% plasmid loss at concentrations two- to eightfold below the MIC for bacterial growth [1]. This sub-MIC curing efficiency distinguishes novobiocin from clorobiocin and coumermycin A1, which exhibit variable and generally less efficient plasmid elimination profiles. Researchers can achieve complete plasmid curing without the confounding effects of growth inhibition that would occur at MIC-level antibiotic concentrations, making this compound essential for generating plasmid-free bacterial strains for genetic manipulation, virulence factor studies, and antimicrobial resistance research.

DNA Gyrase vs. Topoisomerase IV Dissection

The 20-fold differential in novobiocin potency between DNA gyrase and topoisomerase IV, dictated by a single residue (GyrB I78 vs. ParE M74), enables precise discrimination of gyrase-specific versus topoisomerase IV-mediated functions in bacterial physiology [1]. This selectivity profile makes novobiocin sodium an indispensable tool compound for mechanistic studies investigating the distinct biological roles of bacterial type II topoisomerases in DNA replication, transcription, and chromosome segregation. When combined with mutant strains or complementary inhibitors, novobiocin allows researchers to attribute phenotypes specifically to gyrase inhibition rather than dual-target effects.

Hsp90 C-Terminal Domain Research

Novobiocin sodium serves as the prototypical tool compound for investigating C-terminal Hsp90 ATP-binding domain pharmacology, having enabled the discovery of this previously uncharacterized regulatory site [1]. Unlike N-terminal inhibitors (17-AAG, radicicol), novobiocin's distinct binding site produces a unique co-chaperone disruption profile—interfering specifically with Hsc70 and p23 association while leaving other co-chaperone interactions intact [2]. This property supports combinatorial chaperone inhibition studies and provides a validated scaffold for developing C-terminal-targeted Hsp90 inhibitors. Its freely water-soluble formulation facilitates consistent dosing in cell-based assays measuring Hsp90 client protein degradation and downstream signaling effects.

Antibiotic Resistance Marker Applications

The gyrBR resistance gene confers high-level novobiocin resistance (>750 μg/mL) in Streptomyces transformants compared to wild-type sensitivity (50–100 μg/mL), while novA transporter expression provides moderate resistance (250–500 μg/mL) [1]. This well-characterized resistance mechanism supports novobiocin sodium's use as a reliable selectable marker in Streptomyces genetic engineering and as a validated tool for studying aminocoumarin resistance evolution. The compound's defined MIC values against S. aureus (0.25 μg/mL) and S. saprophyticus (2 μg/mL) further support its application in clinical microbiological susceptibility testing for differentiating coagulase-negative staphylococci [2].

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